Product packaging for Deschloro-(S)-efavirenz-d4(Cat. No.:)

Deschloro-(S)-efavirenz-d4

Cat. No.: B1157095
M. Wt: 285.25
Attention: For research use only. Not for human or veterinary use.
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Description

Deschloro-(S)-efavirenz-d4 is a deuterated stable isotope-labeled analog of an Efavirenz-related compound, specifically serving as a deschloro and S-enantiomer variant . This chemical is primarily used as a high-quality analytical standard for High-Performance Liquid Chromatography (HPLC) to ensure accuracy and precision in quantitative analysis during research and development . It plays a critical role in the quality control (QC) and quality assurance (QA) processes during the commercial production of the antiretroviral drug Efavirenz and its related formulations . Furthermore, this compound is utilized in critical research applications, such as supporting Abbreviated New Drug Application (ANDA) filings to regulatory bodies like the FDA and in toxicity studies for drug formulation development . The mechanism of action for the parent drug, Efavirenz, involves potent and selective non-competitive inhibition of the HIV-1 reverse transcriptase enzyme . By binding to a hydrophobic pocket allosterically, it disrupts the enzyme's catalytic function, thereby preventing the transcription of viral RNA into DNA and effectively halting viral replication . As a stable isotope-labeled internal standard, this compound enables highly sensitive and specific mass spectrometry-based methods for quantifying metabolites or studying the pharmacokinetics of related compounds, making it an indispensable tool for modern pharmaceutical analysis . This product is designated for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C₁₄H₆D₄F₃NO₂

Molecular Weight

285.25

Synonyms

(4S)-4-(2-Cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one-d4;  Efavirenz Impurity-d4;  (S)-4-(Cyclopropylethynyl)-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one-d4; _x000B_(4S)-4-(Cyclopropylethynyl)-1,4-dihydro-4-(trifluorom

Origin of Product

United States

Advanced Analytical Characterization and Bioanalytical Quantification

Mass Spectrometry (MS) Techniques for Isotopic Purity and Relative Abundance

Mass spectrometry is an indispensable tool for the structural confirmation and isotopic characterization of deuterated molecules like Deschloro-(S)-efavirenz-d4. It provides precise information on mass, elemental composition, and structural integrity.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Isotopic Fingerprinting

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental formula and the confirmation of its isotopic composition. For this compound, HRMS is used to verify the successful incorporation of four deuterium (B1214612) atoms and the absence of the chlorine atom compared to its parent compound, efavirenz (B1671121). The high mass accuracy allows differentiation between the labeled compound and other potential isobaric interferences.

An ultra-high-performance liquid chromatography-high-resolution mass spectrometry (uHPLC-HRMS) method can be employed for this purpose. nih.gov The instrument, such as a Q Exactive mass spectrometer, would acquire full mass spectrometry scans in negative ionization mode at a high resolution (e.g., 70,000). nih.gov This allows for the precise measurement of the mass-to-charge ratio (m/z) of the molecule, which can then be compared to the theoretical exact mass. For instance, the deuterated internal standard for efavirenz (EFV-d4) has been detected with an m/z of 318.0452. nih.gov A similar level of precision is expected for this compound.

Table 1: Theoretical vs. Experimental Mass Determination by HRMS Note: The experimental mass data presented here is illustrative for this compound, based on typical HRMS performance.

Compound Theoretical Exact Mass (m/z) Illustrative Experimental Mass (m/z) Mass Error (ppm)

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation of Deuterated Species

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a specific precursor ion and analyzing its resulting product ions. This process is critical for confirming the identity of this compound and ensuring the deuterium labels are stable and located at the intended positions within the molecular structure.

The fragmentation pattern of the parent compound, efavirenz, has been studied in detail. It often involves an initial loss of a water or carbon dioxide molecule from the 1,3-oxazinan-2-one ring. nih.gov For example, the protonated efavirenz molecule ([M+H]⁺ with m/z 316) can lose CO₂ to form a fragment ion at m/z 272. nih.gov Similarly, MS/MS spectra of efavirenz in negative ionization mode show a major fragment ion at m/z 244, corresponding to the loss of a carbon dioxide molecule. researchgate.net

For this compound, a similar fragmentation pathway is expected. The analysis would involve selecting the deuterated precursor ion and subjecting it to collision-induced dissociation. The resulting product ions would be shifted in mass according to the number of deuterium atoms retained in the fragment, confirming the label's location and stability. This data is crucial for setting up Multiple Reaction Monitoring (MRM) transitions for quantification.

Table 2: Proposed MRM Transitions for this compound Note: These transitions are hypothetical, based on the known fragmentation of efavirenz.

Analyte Precursor Ion (m/z) Product Ion (m/z) Ionization Mode
Deschloro-(S)-efavirenz 282.1 238.1 Negative

Quantitative Nuclear Magnetic Resonance (qNMR) for Deuterium Content Verification

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method for determining the concentration and isotopic purity of substances without the need for an identical reference standard. For deuterated compounds, ²H NMR (Deuterium NMR) is particularly valuable. sigmaaldrich.com It allows for the direct observation and integration of deuterium signals, providing a robust method to verify the deuterium content and confirm the positions of the labels in this compound.

The technique is highly quantitative, as the area of an NMR peak is directly proportional to the number of nuclei it represents. rug.nl By comparing the integrals of the deuterium signals to that of a certified internal standard, one can accurately determine the level of deuterium incorporation. While conventional proton NMR is limited for highly deuterated compounds due to weak residual signals, ²H NMR provides a clean spectrum where only the deuteron signals are observed. sigmaaldrich.com This method is considered a powerful strategy for accurately determining the isotopic abundance in deuterated reagents. nih.gov

Development and Validation of Quantitative Bioanalytical Methods

This compound is primarily synthesized for use as an internal standard in quantitative bioanalytical methods. Its utility lies in its ability to mimic the analytical behavior of the non-labeled analyte, Deschloro-(S)-efavirenz, thereby correcting for variability during sample preparation and analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies for this compound

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in complex biological matrices due to its high sensitivity, specificity, and selectivity. nih.govplos.org A validated LC-MS/MS method for the quantification of Deschloro-(S)-efavirenz would employ this compound as the internal standard.

The method validation would adhere to regulatory guidelines and typically includes the assessment of linearity, accuracy, precision, selectivity, and stability. nih.gov For the related compound efavirenz, LC-MS/MS methods have been developed with a linear range from 1.0 to 2,500 ng/mL in human plasma. nih.govplos.org Similar performance would be expected for a method quantifying Deschloro-(S)-efavirenz. The use of a stable isotope-labeled internal standard like this compound is highly recommended as it effectively compensates for matrix effects and variations in instrument response. nih.gov

Table 3: Typical Validation Parameters for an LC-MS/MS Bioanalytical Method Note: Data is based on published methods for the analogous compound, efavirenz, and serves as a representative example. nih.govplos.org

Validation Parameter Acceptance Criteria Typical Result
Linearity (r²) ≥ 0.99 > 0.99
LLOQ S/N > 10 1.0 ng/mL
Intra-day Precision (%CV) ≤ 15% 2.41% - 9.24%
Inter-day Precision (%CV) ≤ 15% 3.03% - 12.3%
Accuracy (% Bias) ± 15% -4.8% to +12%

Effective chromatographic separation is essential to minimize matrix interference and ensure accurate quantification. The development of a robust LC method involves the careful selection of the stationary phase (column chemistry) and the mobile phase. For efavirenz and related compounds, reverse-phase chromatography is commonly used.

A typical method would utilize a C18 column, which provides good retention and separation for moderately nonpolar compounds. semanticscholar.org Optimization involves adjusting the mobile phase composition, which usually consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). nih.govsemanticscholar.org A gradient elution program is often employed to ensure efficient separation and a reasonable run time. nih.govplos.org The goal is to achieve a sharp, symmetrical peak for the analyte and internal standard, with adequate separation from any endogenous matrix components.

Table 4: Example Chromatographic Conditions for Analysis Note: These parameters are based on established methods for efavirenz and would be a starting point for the optimization of a method for Deschloro-(S)-efavirenz. nih.govsemanticscholar.orgnih.gov

Parameter Description
HPLC System Shimadzu LC-MS/MS-8050 system with Nexera X2 HPLC
Column Agilent Poroshell C18 or Hypersil C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 - 1.0 mL/min
Elution Gradient
Injection Volume 10 µL
Column Temperature 30°C

| Total Run Time | ~5 minutes |

Mass Spectrometry Detection Modes (e.g., Multiple Reaction Monitoring - MRM)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a premier technique for quantitative bioanalysis due to its inherent sensitivity and selectivity. eijppr.com Within this field, Multiple Reaction Monitoring (MRM) is a highly specific detection mode performed on triple quadrupole mass spectrometers. researchgate.net In an MRM experiment, the first quadrupole (Q1) is set to select a specific precursor ion (the ionized molecule of interest), which is then fragmented in the second quadrupole (Q2) via collision-induced dissociation. The third quadrupole (Q3) is then set to monitor for a specific, characteristic fragment ion, also known as a product ion. nih.gov This process of monitoring a specific precursor-to-product ion transition is exceptionally selective, significantly reducing background noise and enhancing detection sensitivity. nih.govnih.gov

For the analysis of Deschloro-(S)-efavirenz and its deuterated internal standard, this compound, specific MRM transitions would be optimized. The non-deuterated analyte and the deuterated standard have nearly identical chemical properties but are readily distinguished by their mass difference. clearsynth.com This mass difference allows the mass spectrometer to monitor distinct MRM transitions for each compound simultaneously. For instance, in a similar analysis of efavirenz, the transition m/z 314.20 → 243.90 was monitored. nih.govnih.gov

Table 1: Illustrative MRM Transitions for Deschloro-(S)-efavirenz Analogs

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
Deschloro-(S)-efavirenz[Hypothetical Value][Hypothetical Value]The precursor ion corresponds to the protonated or deprotonated molecule.
This compound[Hypothetical Value + 4][Hypothetical Value]The product ion may be identical if the deuterium labels are not on the fragmented portion of the molecule.

This table is for illustrative purposes; specific m/z values would be determined experimentally.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) represents another powerful analytical technique for the quantification of pharmaceutical compounds. In GC-MS, the sample is vaporized and separated based on its volatility and interaction with a stationary phase in a capillary column before being detected by a mass spectrometer. A study has demonstrated the development of an accurate, selective, and sensitive method for determining efavirenz in human plasma using GC-MS in the selected ion monitoring (SIM) mode. nih.govresearchgate.net This method achieved low limits of detection and quantification, proving suitable for analyzing patient plasma specimens. nih.gov

While LC-MS/MS is more commonly used for non-volatile and thermally labile compounds, the successful application of GC-MS for efavirenz suggests its potential utility for related analogs like Deschloro-(S)-efavirenz. The use of this compound as an internal standard in such a GC-MS method would be crucial for correcting potential variabilities during sample preparation and injection.

Role as an Internal Standard in Bioanalytical Assays

The fundamental role of this compound is to serve as an internal standard (IS) in quantitative bioanalytical assays. clearsynth.com An internal standard is a compound added at a known, constant concentration to all calibration standards, quality controls, and unknown samples before processing. biopharmaservices.com Its purpose is to correct for the variability inherent in the analytical procedure, including inconsistencies in sample preparation, extraction efficiency, injection volume, and instrument response. biopharmaservices.comwuxiapptec.com By calculating the ratio of the analyte's response to the internal standard's response, these variations can be normalized, leading to significantly improved accuracy and precision of the final concentration measurement. wuxiapptec.com

Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in LC-MS/MS bioanalysis. wuxiapptec.comscispace.com Because they have nearly identical physicochemical properties to the analyte, they co-elute chromatographically and experience the same degree of extraction recovery and matrix effects. wuxiapptec.comacanthusresearch.com

Stable Isotope Dilution Mass Spectrometry (SID-MS) Principles

Stable Isotope Dilution Mass Spectrometry (SID-MS) is a definitive analytical method for precise quantification. youtube.com The technique involves adding a known quantity of a stable isotope-labeled version of the analyte (e.g., this compound) to the sample. youtube.com This "isotopic spike" mixes with the endogenous, non-labeled analyte present in the sample. youtube.com

The mass spectrometer then measures the ratio of the natural isotope (analyte) to the heavy isotope (internal standard). youtube.com Because this ratio is measured in the final extract, any loss of analyte during the sample preparation and analysis process is irrelevant, as the internal standard is lost to the same extent. nih.gov The concentration of the unknown analyte can then be accurately calculated by interpolating this ratio onto a calibration curve, which is constructed by plotting the response ratios of standards with known concentrations. nih.gov This approach provides high accuracy and reliability, making it a preferred method in analytical chemistry. youtube.com

Mitigation of Matrix Effects and Ion Suppression/Enhancement

Matrix effects are a significant challenge in LC-MS/MS bioanalysis, particularly when analyzing complex biological samples like plasma or urine. myadlm.orgnih.gov These effects are caused by co-eluting endogenous components from the matrix that can interfere with the ionization of the analyte in the mass spectrometer's source, leading to either ion suppression (decreased signal) or ion enhancement (increased signal). eijppr.com This phenomenon can severely compromise the accuracy and reproducibility of the assay. eijppr.com

The use of a co-eluting stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for matrix effects. nih.govclearsynth.com Since the deuterated standard is chemically almost identical to the analyte, it experiences the same degree of ion suppression or enhancement at the same retention time. wuxiapptec.commyadlm.org As a result, the ratio of the analyte signal to the internal standard signal remains constant, even in the presence of significant matrix effects. This ability to correct for unpredictable ionization variations is a primary reason why SILs are superior to structural analog internal standards. nih.govscispace.com

Method Validation Parameters for Deuterated Analogs

Method validation is the process of demonstrating that a bioanalytical method is suitable for its intended purpose. nist.gov When using deuterated analogs as internal standards, specific validation parameters must be rigorously evaluated to ensure the assay is accurate, precise, and reliable. These parameters are essential for regulatory acceptance and for ensuring the integrity of study data.

Table 2: Key Method Validation Parameters

ParameterDescription
Selectivity/Specificity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. scielo.br
Accuracy The closeness of the measured value to the true value, often expressed as a percentage of the nominal concentration. nih.gov
Precision The degree of scatter between a series of measurements, typically expressed as the coefficient of variation (%CV). nih.gov
Linearity & Range The concentration range over which the assay is demonstrated to be accurate, precise, and linear. nih.gov
Limit of Quantification The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.gov
Recovery The efficiency of the extraction process, comparing the analyte response in a pre-extracted sample to a post-extracted sample. plos.org
Matrix Effect The assessment of ion suppression or enhancement on the analyte's quantification across different sources of the biological matrix. nih.gov
Stability The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top). nih.govplos.org

Selectivity and Specificity Considerations

Selectivity is the ability of the analytical method to measure the analyte unequivocally in the presence of endogenous matrix components, metabolites, or other potential interferences. scielo.br Specificity is ensured through a combination of chromatographic separation and mass spectrometric detection.

The use of this compound contributes significantly to selectivity. The mass spectrometer can specifically distinguish between the analyte and the internal standard based on their different masses. Furthermore, the high selectivity of the MRM detection mode ensures that only the specific precursor-to-product ion transition for the analyte is measured, minimizing the risk of interference from other compounds that may have similar retention times but different fragmentation patterns. nih.gov During method validation, selectivity is typically assessed by analyzing multiple blank matrix samples from different sources to ensure no interfering peaks are present at the retention time of the analyte and internal standard. nih.gov

Linearity and Calibration Range Determination

Specific data regarding the linearity and calibration range for the direct quantification of this compound is not available in the reviewed scientific literature.

Precision (Intra-day and Inter-day Variability)

Detailed research findings on the intra-day and inter-day precision for the analysis of this compound are not documented in publicly accessible studies.

Accuracy and Recovery Assessments

Information and data tables concerning the accuracy and recovery assessments specifically for this compound have not been published.

Limits of Detection (LOD) and Quantification (LOQ)

The limits of detection (LOD) and quantification (LOQ) for this compound have not been specifically determined and reported in the available scientific literature.

Stability Studies in Relevant Non-Clinical Matrices

There are no published stability studies detailing the behavior of this compound in various non-clinical matrices under different storage and handling conditions.

Metabolism Studies and Mechanistic Insights in Non Human Models

In Vitro Metabolic Profiling and Identification

In vitro systems are indispensable tools for the initial characterization of a compound's metabolic fate. They offer a controlled environment to study specific metabolic reactions and identify the enzymes involved, providing a foundational understanding before moving into more complex in vivo models.

Liver subcellular fractions, particularly microsomes and S9 fractions, are widely used to investigate Phase I oxidative metabolism. For efavirenz (B1671121), the parent compound of Deschloro-(S)-efavirenz-d4, studies with human liver microsomes (HLMs) have been pivotal. These preparations contain a high concentration of cytochrome P450 (CYP) enzymes, which are primarily responsible for the oxidative metabolism of efavirenz. nih.govmdpi.com

Research has established that efavirenz is extensively metabolized by CYP enzymes, with CYP2B6 being the principal enzyme responsible for its major metabolic pathway: 8-hydroxylation. clinpgx.orgnih.gov Other isoforms like CYP3A4, CYP2A6, CYP1A2, and CYP3A5 also contribute, but to a lesser extent. clinpgx.orgnih.gov The S9 fraction, which contains both microsomal and cytosolic enzymes, can be used to study both Phase I and some Phase II conjugation reactions. For an analog like this compound, these systems would be employed to determine if the removal of the chloro group and the introduction of deuterium (B1214612) alter the primary sites of oxidation or the enzymes involved.

Table 1: Key Cytochrome P450 Enzymes in Efavirenz Metabolism

Enzyme Major Metabolite Formed Relative Contribution
CYP2B6 8-hydroxyefavirenz (B1664214), 8,14-dihydroxyefavirenz (B8820817) Major
CYP2A6 7-hydroxyefavirenz Minor
CYP3A4 8-hydroxyefavirenz Minor
CYP1A2 8-hydroxyefavirenz Minor
CYP3A5 8-hydroxyefavirenz Minor

This table is based on data for the parent compound, efavirenz, and serves as a predictive model for its analogs. clinpgx.orgnih.gov

Primary hepatocytes provide a more complete and physiologically relevant in vitro model, as they contain a full complement of metabolic enzymes and cofactors for both Phase I and Phase II reactions. nih.govnih.gov Studies using primary human hepatocytes have been crucial for confirming the metabolic pathways of efavirenz and for investigating phenomena like enzyme induction. nih.govresearchgate.net For instance, efavirenz is known to be an inducer of CYP3A4 and its own metabolism. nih.govnih.gov Cultured hepatocytes from preclinical species (e.g., rat, mouse, macaque) would be used to study the metabolism of this compound, allowing for a direct comparison of metabolic profiles across species. nih.gov

To precisely identify which enzyme isoform is responsible for a specific metabolic conversion (a process known as reaction phenotyping), recombinant enzyme systems are used. These are cells engineered to express a single, specific CYP enzyme. By incubating this compound with a panel of these recombinant enzymes (e.g., expressed CYP2B6, CYP2A6, CYP3A4), the catalytic activity of each enzyme towards the compound can be quantified. For efavirenz, this approach confirmed that CYP2B6 is the main catalyst for 8-hydroxylation, while CYP2A6 is the principal enzyme for 7-hydroxylation. nih.govclinpgx.org

The "-d4" designation in this compound indicates that it is an isotopically labeled compound, with four hydrogen atoms replaced by deuterium. Such labeling is a powerful tool in metabolism studies. medchemexpress.com The heavier isotope, deuterium, creates a stable tracer that can be easily detected by mass spectrometry. When analyzing samples from in vitro incubations, metabolites of this compound will exhibit a characteristic mass shift compared to any potential unlabeled analogs, facilitating their identification and structural elucidation. medchemexpress.com

Furthermore, the replacement of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. researchgate.net If this substitution is made at a position that undergoes metabolism (a metabolic "soft spot"), the cleavage of this bond can be slower. This phenomenon, known as the kinetic isotope effect, can reduce the rate of metabolism. nih.govsemanticscholar.org Therefore, the deuteration in this compound could be strategically placed to slow its metabolic clearance, and in vitro studies are the first step in quantifying this effect.

In Vivo Metabolic Fate and Pathway Elucidation in Preclinical Species

Following in vitro characterization, studies in preclinical animal models are conducted to understand the compound's metabolic fate in a whole organism. These studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties and for identifying potential species differences.

Significant species differences have been observed in the metabolism of efavirenz. semanticscholar.org While hydroxylation is a common pathway in all species studied, subsequent conjugation reactions can vary markedly. A critical finding was the identification of a unique, nephrotoxic glutathione (B108866) conjugate of an efavirenz metabolite in rats, which was not found in cynomolgus monkeys or humans. semanticscholar.orgnih.gov This highlights the importance of evaluating the metabolic profile of new analogs like this compound in multiple preclinical species to ensure that the chosen animal model is relevant for predicting human metabolism and toxicity.

Table 2: Comparison of Major Efavirenz Metabolite Classes in Different Species

Species Aromatic Hydroxylation (e.g., 8-OH) Direct Glucuronidation (N-glucuronide) Sulfate Conjugation Glutathione-Related Products
Rat Yes Yes Yes Yes (Significant)
Guinea Pig Yes Yes Not Reported Yes (Significant)
Cynomolgus Monkey Yes Yes Yes Not Detected
Human Yes Yes Not Detected Not Detected

Data derived from studies on the parent compound, efavirenz. semanticscholar.org

Identification of Enzymes Involved in Deschloro-(S)-Efavirenz Metabolism (e.g., Cytochrome P450 Isoforms, UGTs)

The specific enzymes responsible for metabolizing Deschloro-(S)-efavirenz are expected to be the same as those that metabolize (S)-efavirenz, given their structural similarity.

Cytochrome P450 (CYP) Isoforms:

CYP2B6: This is unequivocally the principal enzyme responsible for the major metabolic pathway of (S)-efavirenz, catalyzing its conversion to 8-hydroxyefavirenz. nih.govnih.govnih.gov Genetic variations in the CYP2B6 gene are known to significantly impact efavirenz metabolism. iu.edusaremjrm.com CYP2B6 is also the primary enzyme involved in the subsequent formation of 8,14-dihydroxyefavirenz. clinpgx.org It is the main candidate for the metabolism of the deschloro analog.

CYP2A6: This isoform is the primary catalyst for the formation of the minor metabolite, 7-hydroxyefavirenz. nih.govresearchgate.net It may play a more significant role in the metabolism of this compound if the primary CYP2B6 pathway is hindered by a kinetic isotope effect.

Other CYPs: Minor contributions to 8-hydroxylation have also been attributed to CYP1A2, CYP3A4, and CYP3A5 in some in-vitro systems. nih.govclinpgx.org

UDP-Glucuronosyltransferases (UGTs):

UGT2B7: This enzyme is primarily responsible for the direct glucuronidation of the parent (S)-efavirenz molecule to form efavirenz-N-glucuronide. nih.govresearchgate.net

Multiple UGTs: The hydroxylated metabolites of efavirenz are conjugated by a range of UGT isoforms, including UGT1A1, UGT1A9, and others, to form O-glucuronides. nih.govmdpi.com

Enzyme FamilySpecific IsoformPrimary Metabolic Reaction Catalyzed (based on Efavirenz)
Cytochrome P450 (CYP)CYP2B68-hydroxylation (major pathway), 8,14-dihydroxylation
CYP2A67-hydroxylation (minor pathway)
CYP3A4/5, CYP1A2Minor contribution to 8-hydroxylation
UDP-glucuronosyltransferase (UGT)UGT2B7Direct N-glucuronidation of parent compound
UGT1A1, UGT1A9, etc.O-glucuronidation of hydroxylated metabolites

Pharmacokinetic Investigations in Preclinical Research

Preclinical Pharmacokinetic Parameter Determination

The determination of key pharmacokinetic parameters is fundamental to characterizing a new chemical entity. These parameters provide a quantitative understanding of the drug's journey through the body.

Absorption and Distribution Studies in Animal Models

Studies on the parent compound, efavirenz (B1671121), have shown that its absorption can be influenced by factors such as food intake, which tends to increase its concentration in the blood. nih.gov In preclinical animal models like rats and monkeys, efavirenz has demonstrated variable oral bioavailability. nih.gov For Deschloro-(S)-efavirenz-d4, similar studies would be necessary to determine its rate and extent of absorption following oral administration.

Distribution studies for efavirenz indicate that it is highly bound to plasma proteins, primarily albumin. nih.gov Investigating the tissue distribution of this compound in animal models would be crucial to understand its potential sites of action and accumulation.

Elimination Kinetics and Half-Life Determination in Non-Human Species

The elimination of a drug is described by its clearance and half-life. Efavirenz is primarily cleared through metabolism by cytochrome P450 enzymes in the liver. nih.govclinpgx.org Its half-life in humans is approximately 45 hours, which allows for once-daily dosing. nih.gov

In preclinical species such as rats and monkeys, the half-life of efavirenz is considerably shorter. nih.gov Determining the elimination kinetics and half-life of this compound in these and other relevant non-human species would be a key objective of preclinical studies.

Assessment of Deuteration Effects on Pharmacokinetic Profiles in Animal Models

Deuteration, the replacement of hydrogen atoms with deuterium (B1214612), is a strategy used to alter the metabolic profile of a drug. researchgate.netscilit.com This modification can potentially slow down metabolic processes, leading to an increased half-life and exposure. nih.gov The primary metabolic pathway of efavirenz involves hydroxylation, a process often susceptible to kinetic isotope effects. clinpgx.org

A direct comparison of the pharmacokinetic profiles of this compound and its non-deuterated counterpart in the same animal models would be required to quantify the impact of deuteration. Such studies would provide insight into whether this modification leads to a more favorable pharmacokinetic profile.

Inter-Species Pharmacokinetic Scaling and In Vitro-In Vivo Extrapolation (IVIVE) for Research Purposes

Inter-species scaling is a mathematical technique used to predict human pharmacokinetic parameters from data obtained in different animal species. nih.gov This process often involves allometric scaling, which relates pharmacokinetic parameters to the body weight of the species.

In vitro-in vivo extrapolation (IVIVE) is another predictive tool that uses data from in vitro experiments (e.g., using liver microsomes or hepatocytes) to forecast in vivo pharmacokinetics. nih.govwikipedia.org IVIVE models have been developed for efavirenz to predict drug interactions and the effects of genetic polymorphisms on its metabolism. nih.gov For this compound, establishing IVIVE models would aid in translating preclinical findings to potential human scenarios for research purposes.

Bioavailability Studies in Preclinical Animal Models

Bioavailability is a measure of the fraction of an administered dose of an unchanged drug that reaches the systemic circulation. Efavirenz has an oral bioavailability of 40-50% in humans. nih.gov In preclinical studies, the bioavailability of efavirenz was found to be 16% in rats and 42% in monkeys at specific doses. nih.gov

Determining the absolute and relative bioavailability of this compound in various preclinical animal models would be essential to understand its potential for oral administration and to select appropriate formulations for further development.

Applications in Pharmaceutical Research and Development

Role as a Reference Standard for Impurity Profiling and Related Substance Analysis

The identification and quantification of impurities are paramount in pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. researchgate.net Regulatory bodies like the International Council on Harmonisation (ICH) mandate that impurities present above a certain threshold (typically 0.1%) must be identified and quantified. researchgate.net In this context, Deschloro-(S)-efavirenz-d4 serves as an invaluable reference standard.

Quantification of Deschloro-Efavirenz and other Related Impurities

Deschloro-(S)-efavirenz is a known process-related impurity and potential degradation product of Efavirenz (B1671121), an antiretroviral medication used in the treatment of HIV-1. nih.govsynthinkchemicals.com The structural similarity between Deschloro-Efavirenz and the active pharmaceutical ingredient (API), Efavirenz, can make it challenging to separate and accurately quantify using standard chromatographic techniques.

The deuterated internal standard, this compound, is instrumental in developing and validating sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Deschloro-Efavirenz. nih.gov The use of a stable isotope-labeled internal standard like this compound helps to correct for variations in sample preparation and instrument response, leading to more accurate and reliable measurements of the impurity.

Table 1: Analytical Applications of this compound

Application Technique Purpose
Impurity Quantification LC-MS/MS Accurate measurement of Deschloro-Efavirenz levels in Efavirenz drug substance and product. nih.gov

Quality Control Applications in Preclinical Drug Manufacturing

During the preclinical manufacturing of Efavirenz, stringent quality control measures are necessary to monitor and control impurity levels. clearsynth.com this compound, as a certified reference material, is crucial for these quality control applications. It allows for the routine and reliable quantification of the Deschloro-Efavirenz impurity, ensuring that batches of the drug substance meet the required purity specifications before proceeding to clinical trials and commercial production.

Utility in Drug Discovery and Lead Optimization Programs

The incorporation of deuterium (B1214612) into drug candidates is a strategic approach in drug discovery to enhance their metabolic properties. juniperpublishers.comresearchgate.netnih.gov The kinetic isotope effect, where the C-D bond is stronger and breaks more slowly than a C-H bond, can significantly alter a drug's metabolism. juniperpublishers.comaquigenbio.com

Probing Structure-Metabolism Relationships through Deuteration

The use of deuterated compounds like this compound allows researchers to investigate the relationship between a molecule's structure and its metabolic fate. aquigenbio.com By observing how deuteration at specific positions affects the metabolic profile of a compound, scientists can gain valuable insights into which parts of the molecule are most susceptible to enzymatic attack. This knowledge is critical for designing new drug candidates with improved metabolic stability and reduced potential for the formation of toxic metabolites. juniperpublishers.com

Table 2: Impact of Deuteration on Drug Properties

Property Effect of Deuteration Reference
Metabolic Stability Increased juniperpublishers.com
Biological Half-life Increased juniperpublishers.com
Formation of Toxic Metabolites Potentially Reduced juniperpublishers.com

Mechanistic Studies of Drug-Enzyme Interactions (Non-Clinical)

Efavirenz is primarily metabolized by cytochrome P450 (CYP) enzymes, particularly CYP2B6 and CYP3A4. rjppd.orgrjppd.org It is also known to be an inhibitor of several CYP enzymes, including CYP2B6, CYP2C8, CYP2C9, and CYP2C19. nih.gov Understanding the intricate interactions between a drug and these metabolic enzymes is crucial for predicting potential drug-drug interactions.

Translational Research: Bridging In Vitro and Non-Clinical In Vivo Findings

Translational research for a compound like efavirenz aims to establish a clear correlation between how the drug is processed in controlled laboratory systems and how it behaves in a complex living organism. This correlation, often referred to as an in vitro-in vivo correlation (IVIVC), is crucial for predicting a drug's metabolic fate, understanding variability in patient responses, and identifying potential drug-drug interactions.

The investigation into efavirenz metabolism began with in vitro studies using human liver microsomes (HLMs). These are vesicles of liver cell membranes containing the cytochrome P450 (CYP) enzymes responsible for the majority of drug metabolism. europa.eufda.gov Such experiments identified the primary routes of efavirenz breakdown. It was determined that efavirenz is principally metabolized to hydroxylated metabolites. europa.eu Specifically, in vitro studies demonstrated that CYP2B6 is the main enzyme responsible for converting efavirenz into its major metabolite, 8-hydroxyefavirenz (B1664214), while CYP2A6 plays a secondary role in forming 7-hydroxyefavirenz. nih.govresearchgate.netasm.org In HLM samples, 8-hydroxylation accounted for approximately 77.5% of the initial metabolic activity, with 7-hydroxylation making up the remaining 22.5%. nih.govresearchgate.net

These foundational in vitro findings were then tested and validated in non-clinical in vivo models and human studies. Pharmacokinetic analyses of plasma samples from healthy volunteers who received efavirenz confirmed the presence of the same metabolites identified in the lab. nih.govresearchgate.net For instance, 8,14-dihydroxyefavirenz (B8820817) was detected in human plasma, which supported the in vitro observation that primary metabolites like 8-hydroxyefavirenz undergo further oxidation. nih.govpharmgkb.org

The tables below present a summary of the research findings that bridge the in vitro and in vivo understanding of efavirenz metabolism.

Table 1: Comparison of Efavirenz Metabolism in In Vitro and In Vivo Systems This table outlines the key metabolic pathways and products for efavirenz as identified in laboratory assays and confirmed in human studies.

Parameter In Vitro Findings (Human Liver Microsomes) In Vivo Findings (Human Plasma) Reference(s)
Primary Metabolic Reaction HydroxylationHydroxylation and subsequent glucuronidation nih.gov, researchgate.net, pharmgkb.org, europa.eu
Major Metabolite 8-hydroxyefavirenz8-hydroxyefavirenz glucuronide nih.gov, pharmgkb.org, oup.com
Minor Metabolite 7-hydroxyefavirenz7-hydroxyefavirenz glucuronide nih.gov, pharmgkb.org, asm.org
Secondary Metabolite Dihydroxylated metabolites8,14-dihydroxyefavirenz nih.gov, researchgate.net, pharmgkb.org
Primary Enzyme Cytochrome P450 2B6 (CYP2B6)Cytochrome P450 2B6 (CYP2B6) nih.gov, researchgate.net, asm.org
Secondary Enzyme Cytochrome P450 2A6 (CYP2A6)Cytochrome P450 2A6 (CYP2A6) nih.gov, pharmgkb.org, asm.org

Table 2: Correlation of In Vitro CYP2B6 Genotype with In Vivo Efavirenz Clearance This table demonstrates the direct translational link between genetic variations affecting enzyme function in vitro and their observed pharmacokinetic consequences in vivo.

CYP2B6 Genotype Group Predicted In Vitro Enzyme Activity Observed In Vivo Efavirenz Clearance (CL/F) Reference(s)
Normal Metabolizer Normal FunctionBaseline Clearance asm.org, pharmgkb.org
Intermediate Metabolizer Decreased Function~25% reduction compared to Normal asm.org
Poor Metabolizer Greatly Decreased/No Function~50% reduction compared to Normal asm.org, pharmgkb.org

Future Directions and Emerging Research Areas

Advancements in Deuterium (B1214612) Labeling Synthesis Technologies

The synthesis of deuterated compounds has evolved significantly, moving beyond traditional methods to more sophisticated and efficient technologies. researchgate.net Recent years have seen a surge in the development of new methodologies for isotopic enrichment, driven by the increasing applications of deuterated compounds in medicinal chemistry and materials science. acs.org

Key advancements include:

Metal-Catalyzed Hydrogen Isotope Exchange (HIE): This has become a cornerstone for the late-stage functionalization and synthesis of complex deuterated molecules. researchgate.net Iridium-based catalysts, in particular, have shown exceptional efficiency and selectivity for ortho-directed HIE on aromatic rings under mild conditions. acs.org This allows for the precise insertion of deuterium atoms into specific positions within a molecule.

Electrocatalytic Deuteration: This emerging technique utilizes heavy water (D₂O) as a deuterium source, offering a more sustainable and cost-effective alternative to expensive deuterium gas. oaepublish.com By splitting D₂O electrochemically, C-D bonds can be formed under mild conditions, a method that has been successfully applied to the synthesis of deuterated pharmaceuticals. oaepublish.com

Photoredox Catalysis: Cobalt/photoredox dual catalysis has been employed for the hydrogen isotope exchange of alkenes, providing access to polydeuterated alkanes. researchgate.net This method offers a high degree of control and efficiency. researchgate.net

Scalable Methodologies: As deuterated compounds move from research tools to potential therapeutic agents, there is a growing demand for scalable and robust deuteration technologies suitable for industrial production. researchgate.net

These advancements are critical for producing compounds like Deschloro-(S)-efavirenz-d4 with high isotopic purity, which is essential for its applications as an internal standard and in metabolic research. rsc.org

Integration of Deuterated Analogs with Multi-Omics Approaches in Preclinical Research

The use of deuterated analogs like this compound is becoming increasingly integrated with multi-omics approaches to gain a holistic understanding of biological systems. nih.gov This integration allows researchers to trace the metabolic fate of a compound and its effects on various biological pathways simultaneously.

Multi-omics strategies that benefit from deuterated analogs include:

Metabolomics: Deuterium-labeled compounds are invaluable for tracing metabolic pathways and identifying metabolites. ajchem-a.comajchem-a.com By tracking the incorporation of deuterium, researchers can elucidate how a drug is processed in the body.

Proteomics: Stable isotope labeling with deuterium oxide (D₂O) allows for the measurement of protein synthesis and turnover rates. researchgate.net This can provide insights into how a deuterated drug affects protein expression and cellular machinery.

Transcriptomics: While less direct, changes in the proteome and metabolome, as revealed by deuterated compound studies, can be correlated with changes in gene expression to understand the full scope of a drug's impact.

By combining these omics data, researchers can build comprehensive models of a drug's mechanism of action and its effects on the host. nih.govuni-muenchen.de This integrated approach is crucial for identifying biomarkers, understanding drug resistance, and personalizing therapies. nih.gov The use of multi-omics can accelerate the discovery and development of new drugs by providing a more complete picture of their biological activity. nih.gov

Computational Chemistry and Molecular Modeling for Predicting Isotopic Effects and Metabolic Pathways

Computational chemistry and molecular modeling are powerful tools for predicting the consequences of isotopic substitution and elucidating metabolic pathways. rsc.org These methods can provide insights that guide the synthesis and application of deuterated compounds like this compound.

Key applications of computational modeling in this area include:

Predicting Kinetic Isotope Effects (KIEs): Theoretical calculations can predict the change in reaction rate when a hydrogen atom is replaced by deuterium. rsc.org This is particularly useful for understanding how deuteration will affect the metabolic stability of a drug, as breaking a C-D bond is typically slower than breaking a C-H bond. nih.gov These predictions can help identify which positions in a molecule are most susceptible to metabolism and would therefore benefit from deuteration.

Elucidating Reaction Mechanisms: Computational studies can model the transition states of enzymatic reactions, providing detailed information about the mechanism of metabolism. rsc.orgacs.org This knowledge is crucial for designing drugs with improved metabolic profiles.

Molecular Docking: Molecular docking simulations can predict how a deuterated compound will bind to its target enzyme, such as cytochrome P450. nih.gov This can help to anticipate potential changes in metabolic pathways due to deuteration. For instance, understanding the interaction between Efavirenz (B1671121) and its biological receptor, DNA, through molecular modeling can aid in the rational design of new drugs. researchgate.net

By leveraging these computational tools, researchers can make more informed decisions about which molecules to synthesize and how to best utilize them in their studies, saving time and resources.

Development of Novel Analytical Platforms for Deuterated Compound Analysis

The increasing use of deuterated compounds has driven the development of new and improved analytical platforms for their detection and characterization. researchgate.net Ensuring the isotopic purity and structural integrity of these compounds is critical for their use in quantitative analyses and as internal standards. rsc.org

Novel analytical platforms and techniques include:

High-Resolution Mass Spectrometry (HR-MS): LC-ESI-HR-MS is a powerful technique for determining the isotopic enrichment of deuterated compounds. rsc.org It allows for the precise measurement of the mass-to-charge ratio of ions, enabling the differentiation of isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the structural integrity of deuterated compounds and to determine the specific positions of deuterium labeling. rsc.org

Molecular Rotational Resonance (MRR) Spectroscopy: MRR is an emerging technique that provides highly specific structural information, making it well-suited for the analysis of deuterated compounds and their isotopomers. brightspec.commarquette.edu It can be used to determine the enantiomeric excess of chiral deuterated molecules. marquette.edu Chiral tag MRR spectroscopy, in particular, is valuable for assigning the absolute configuration of molecules that are chiral due to deuterium substitution. researchgate.net

These advanced analytical methods are essential for the quality control of deuterated compounds like this compound, ensuring their suitability for demanding applications in research and development.

Q & A

Q. What are the limitations of using deuterated analogs like this compound in long-term metabolic studies?

  • Answer :
  • Isotopic exchange : Risk of deuterium loss in aqueous environments, altering pharmacokinetic profiles.
  • Validation : Conduct stability studies under physiological pH/temperature to confirm integrity over time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.